REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:7]=[C:8]([CH:14]=[CH:15][CH:16]=2)[O:9][CH2:10][C:11]([OH:13])=O)[CH:5]=[N:4][N:3]=[N:2]1.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.CN1CCOCC1.[NH2:46][C:47]1[CH:48]=[CH:49][C:50]([Cl:57])=[C:51]([C:53]([F:56])([F:55])[F:54])[CH:52]=1>C(OCC)(=O)C.CN(C=O)C>[Cl:57][C:50]1[CH:49]=[CH:48][C:47]([NH:46][C:11](=[O:13])[CH2:10][O:9][C:8]2[CH:14]=[CH:15][CH:16]=[C:6]([N:1]3[CH:5]=[N:4][N:3]=[N:2]3)[CH:7]=2)=[CH:52][C:51]=1[C:53]([F:54])([F:55])[F:56] |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1(N=NN=C1)C=1C=C(OCC(=O)O)C=CC1
|
Name
|
|
Quantity
|
261 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
355 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)C(F)(F)F)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with a succession of H2O (1×50 mL), 10% aq. LiCl (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an off-white solid, which
|
Type
|
CUSTOM
|
Details
|
purification (165 mg, 46%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)NC(COC1=CC(=CC=C1)N1N=NN=C1)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |